5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide
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Overview
Description
5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and a carboxamide group The compound also contains a trifluoromethylphenyl group, which is known for its electron-withdrawing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method involves the following steps:
Halogenation: The starting material, pyridine, is halogenated using bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.
Coupling Reaction: The halogenated pyridine is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative of 4-(trifluoromethyl)phenyl.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the coupled product with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in coupling reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can introduce new functional groups to the molecule .
Scientific Research Applications
5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: A simpler analog without the trifluoromethylphenyl group.
2-chloro-5-(trifluoromethyl)pyridine: Lacks the bromine atom and carboxamide group.
N-(2-phenylethyl)pyridine-3-carboxamide: Lacks the halogen and trifluoromethyl substitutions
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide lies in its combination of halogen, trifluoromethyl, and carboxamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClF3N2O/c16-11-7-12(13(17)22-8-11)14(23)21-6-5-9-1-3-10(4-2-9)15(18,19)20/h1-4,7-8H,5-6H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPXICQVGUJYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(N=CC(=C2)Br)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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